molecular formula C9H12N4O4 B14192713 2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid CAS No. 923060-77-9

2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid

Cat. No.: B14192713
CAS No.: 923060-77-9
M. Wt: 240.22 g/mol
InChI Key: XVDOHWMUZYAMDW-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid is a compound that combines two distinct chemical entities: 2-(Hydrazinylmethylideneamino)acetic acid and pyridine-3-carboxylic acid The former is a derivative of hydrazine, while the latter is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethylideneamino)acetic acid typically involves the reaction of hydrazine derivatives with glyoxylic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of pyridine-3-carboxylic acid often involves the catalytic oxidation of 3-methylpyridine using air or oxygen in the presence of a catalyst such as vanadium pentoxide. This method is efficient and widely used in the chemical industry .

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethylideneamino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can lead to the formation of azides or other nitrogen-containing compounds .

Scientific Research Applications

2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethylideneamino)acetic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine-3-carboxylic acid part of the molecule can interact with various receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid is unique due to the presence of both hydrazine and pyridine carboxylic acid moieties in a single molecule.

Properties

CAS No.

923060-77-9

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

2-(hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid

InChI

InChI=1S/C6H5NO2.C3H7N3O2/c8-6(9)5-2-1-3-7-4-5;4-6-2-5-1-3(7)8/h1-4H,(H,8,9);2H,1,4H2,(H,5,6)(H,7,8)

InChI Key

XVDOHWMUZYAMDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)O.C(C(=O)O)N=CNN

Origin of Product

United States

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